

Quinaldine Red: A Comprehensive Technical Guide to its Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Quinaldine Red				
Cat. No.:	B093502	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldine Red (QR) is a cyanine dye widely recognized for its utility as a pH indicator and, more significantly, as a versatile fluorescent probe.[1] Its photophysical properties are exquisitely sensitive to the surrounding environment, making it a powerful tool for investigating molecular interactions and dynamics in various systems. This technical guide provides an indepth exploration of the photophysical characteristics of **Quinaldine Red** in diverse environments, detailed experimental protocols for its use, and visualizations of its application in biological contexts.

Free **Quinaldine Red** in solution exhibits weak fluorescence. However, upon binding to macromolecules such as proteins and nucleic acids, its fluorescence quantum yield is significantly enhanced.[1][2] This "light-up" property is central to its application as a probe for biomolecular structures and functions.

Photophysical Properties of Quinaldine Red

The absorption and emission properties of **Quinaldine Red** are highly dependent on the polarity and microenvironment of its surroundings. This solvatochromism is a key feature that allows it to report on changes in its local environment.

In Different Solvents

The photophysical parameters of **Quinaldine Red** in a range of organic solvents with varying polarities are summarized below. A clear trend of red-shifted emission is generally observed with increasing solvent polarity, indicative of a more polar excited state.

Solvent	Dielectric Constant (ε)	Absorptio n Max (λ_abs) [nm]	Emission Max (λ_em) [nm]	Molar Extinctio n Coefficie nt (ε) [M ⁻¹ cm ⁻¹]	Fluoresce nce Quantum Yield (Φ_f)	Fluoresce nce Lifetime (τ) [ns]
Methanol	32.7	528	~580	~58,000	Data not available	Data not available
Ethanol	24.6	527 - 533	Data not available	>58,000	Data not available	Data not available
Acetonitrile	37.5	Data not available	Data not available	Data not available	Data not available	Data not available
DMSO	46.7	Data not available	Data not available	Data not available	Data not available	Data not available
Water	80.1	Data not available	Weak	Data not available	Very low	Data not available

Note: Comprehensive quantitative data for **Quinaldine Red** across a wide range of solvents is not readily available in a single source. The data presented is compiled from various sources and some values are not yet determined.

In Organized Media

The behavior of **Quinaldine Red** within the hydrophobic pockets of micelles and cyclodextrins leads to significant changes in its photophysical properties, most notably a dramatic increase in fluorescence intensity.

Micelles:

Micelle Type	Environmen t	Absorption Max (λ_abs) [nm]	Emission Max (λ_em) [nm]	Fluorescen ce Quantum Yield (Φ_f)	Fluorescen ce Lifetime (τ) [ns]
SDS	Hydrophobic	Data not	Data not	Enhanced	Data not
(Anionic)	core	available	available		available
CTAB	Hydrophobic	Data not	Data not	Enhanced	Data not
(Cationic)	core	available	available		available
Triton X-100	Palisade	Data not	Data not	Enhanced	Data not
(Non-ionic)	layer	available	available		available

Cyclodextrins:

Cyclodextri n Type	Environmen t	Absorption Max (λ_abs) [nm]	Emission Max (λ_em) [nm]	Fluorescen ce Quantum Yield (Φ_f)	Fluorescen ce Lifetime (τ) [ns]
β- Cyclodextrin	Hydrophobic cavity	Data not available	Data not available	Enhanced	Data not available

In Biological Environments

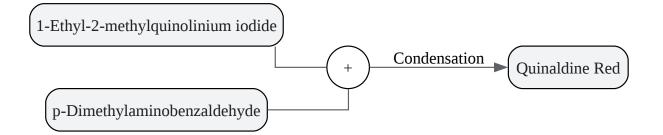
Quinaldine Red's fluorescence is particularly enhanced upon interaction with biological macromolecules, making it a valuable tool in cellular and molecular biology.

Nucleic Acids:

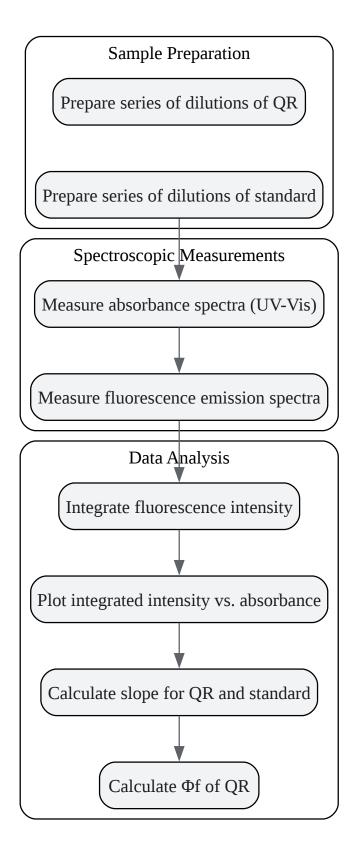
When bound to DNA, **Quinaldine Red** exhibits a significant increase in fluorescence. The optimal pH for this interaction is between 3.2 and 3.6.[1]

Biomolecule	Excitation Max (λ_ex) [nm]	Emission Max (λ_em) [nm]	Key Features
DNA	557	607	Fluorescence intensity is linearly related to DNA concentration.[2]
RNA	557	607	Fluorescence intensity is linearly related to RNA concentration.
i-motif DNA	550	Enhanced	Shows a greater than 3-fold increase in fluorescence.

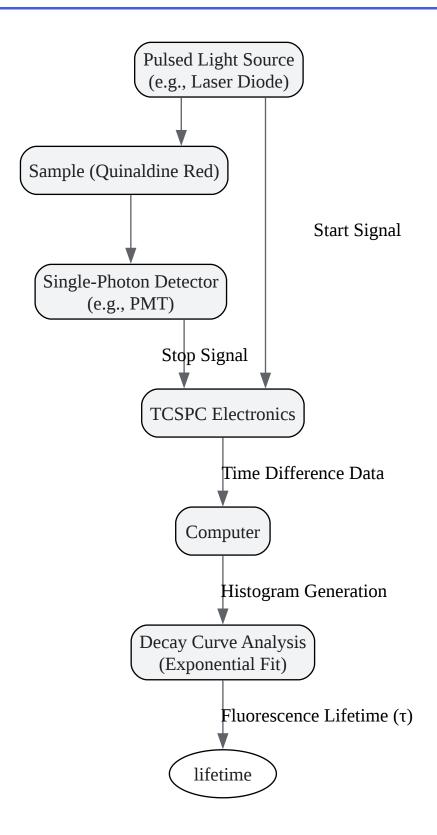
Proteins:

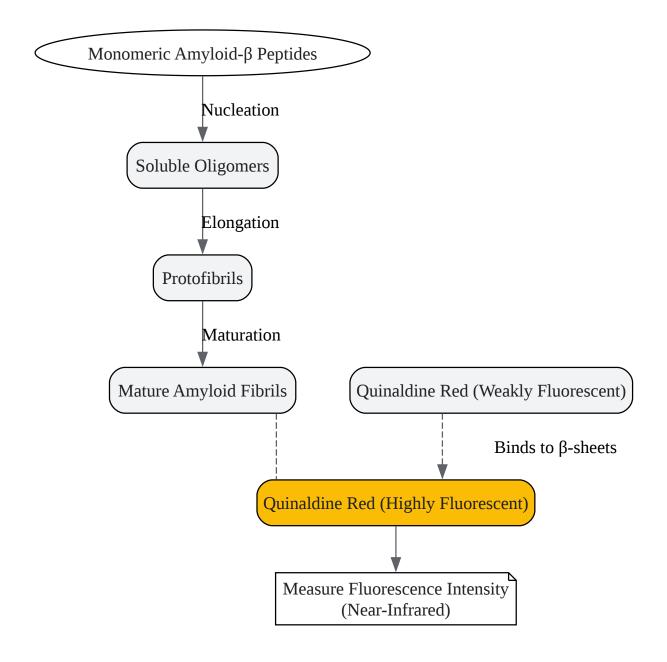

Quinaldine Red is a known fluorescent probe for detecting the β -sheet structure of amyloid fibrils, which are associated with various neurodegenerative diseases. It can also be used to determine the melting temperature (Tm) of proteins.

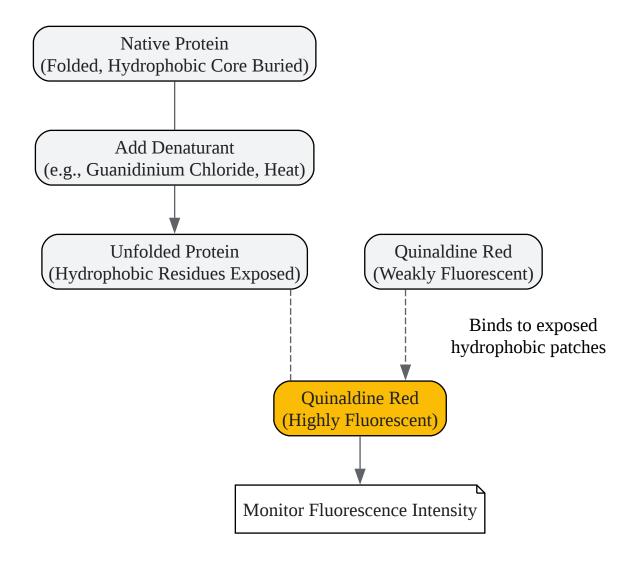
Biomolecule/Proce ss	Excitation Max (λ_ex) [nm]	Emission Max (λ_em) [nm]	Key Features
Amyloid Fibrils (β- sheet)	Near-infrared	Near-infrared	High sensitivity and resistance to photobleaching.
Protein Unfolding	Varies	Varies	Fluorescence changes monitor the exposure of hydrophobic regions during denaturation.


Experimental Protocols Synthesis of Quinaldine Red

Quinaldine Red is synthesized through a condensation reaction.







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Quinaldine red Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Quinaldine Red: A Comprehensive Technical Guide to its Photophysical Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available

at: [https://www.benchchem.com/product/b093502#photophysical-properties-of-quinaldine-red-in-different-environments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com